molecular formula C16H22N2O3S B2932535 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1251548-57-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2932535
CAS No.: 1251548-57-8
M. Wt: 322.42
InChI Key: XOLXDTQCEOSEAA-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound characterized by the presence of cyclohexene, thiophene, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include cyclohexene, thiophene derivatives, and ethanediamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-methylethanediamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its combination of cyclohexene, thiophene, and ethanediamide groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-14(13-7-9-22-11-13)10-18-16(21)15(20)17-8-6-12-4-2-1-3-5-12/h4,7,9,11,14,19H,1-3,5-6,8,10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXDTQCEOSEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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